N-(imidazo[2,1-b]thiazol-6-ylmethyl)-4-methoxybenzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. The process starts with the formation of an alkynylpalladium iodide intermediate from the reaction . The process takes place under the catalysis of the simple PdI2/KI system under relatively mild conditions . The mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole occurs through an ordered sequence of steps, involving amine-induced N-deprotection .Molecular Structure Analysis
The molecular structure of this compound is complex. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions of this compound are diverse. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis
This compound has several physical and chemical properties. It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Cerebrovascular Applications
A study by Barnish et al. (1980) describes a series of imidazo[2,1-b]thiadiazole and imidazo[2,1-b]thiazolesulfonamide carbonic anhydrase inhibitors, highlighting their potential in increasing cerebral blood flow without causing significant metabolic acidosis. This application suggests a therapeutic potential for cerebrovascular conditions such as preventing stroke or treating conditions that benefit from increased cerebral blood flow. Read more about this research.
Antimicrobial and Anti-inflammatory Activities
Shetty et al. (2010) synthesized novel imidazo[2,1-b]thiazole sulfides and sulfones, demonstrating their efficacy as anthelmintic and anti-inflammatory agents. This research broadens the scope of N-(imidazo[2,1-b]thiazol-6-ylmethyl)-4-methoxybenzenesulfonamide derivatives for potential use in treating infections and inflammation. Read more about this research.
Photodynamic Therapy for Cancer Treatment
Pişkin et al. (2020) developed new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, showing high singlet oxygen quantum yield. These compounds are promising for photodynamic therapy (PDT) applications in cancer treatment due to their excellent photophysical properties and potential as Type II photosensitizers. Read more about this research.
Anticancer Potential
Tsai et al. (2016) evaluated the anticancer effect of novel aminothiazole-paeonol derivatives on various cancer cell lines, identifying compounds with significant inhibitory activity against human gastric adenocarcinoma and colorectal adenocarcinoma. This study underscores the potential of these derivatives in developing new anticancer agents. Read more about this research.
Antimicrobial and Antiproliferative Agents
El-Gilil (2019) synthesized a series of N-ethyl-N-methylbenzenesulfonamide derivatives, showcasing their effectiveness as antimicrobial and antiproliferative agents. This research highlights the potential of these compounds in treating infections and cancer, particularly showing potent activity against lung and liver carcinoma cell lines. Read more about this research.
Safety and Hazards
Mechanism of Action
Target of Action
Imidazo[2,1-b]thiazoles, a class of compounds to which this molecule belongs, have been found to exhibit a wide range of biological activities, including antifungal, antitubercular, antipsychotic, antiviral, and antitumor activities . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
The synthesis of imidazo[2,1-b]thiazoles involves an ordered sequence of steps, including amine-induced n-deprotection and oxidative aminocarbonylation of the triple bond . This suggests that the compound may interact with its targets through similar mechanisms.
Result of Action
Imidazo[2,1-b]thiazoles have been found to exhibit antitumor activity, suggesting that this compound may have similar effects .
Properties
IUPAC Name |
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S2/c1-19-11-2-4-12(5-3-11)21(17,18)14-8-10-9-16-6-7-20-13(16)15-10/h2-7,9,14H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFMGOOYDOWDGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2=CN3C=CSC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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